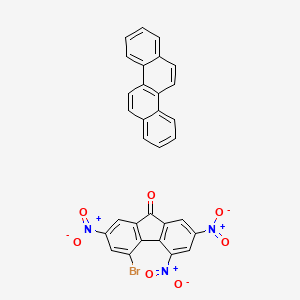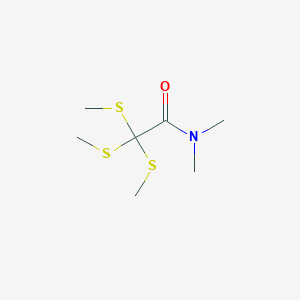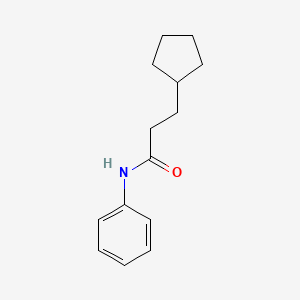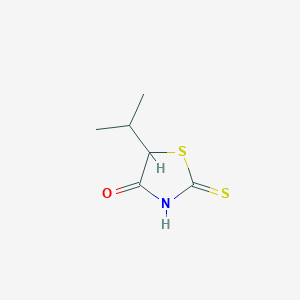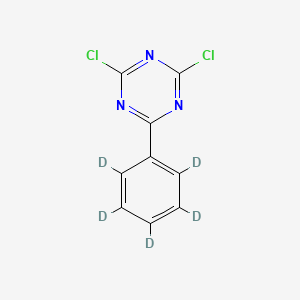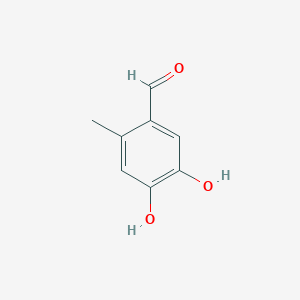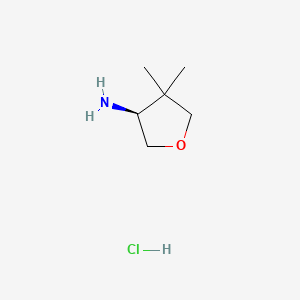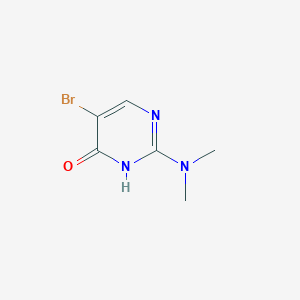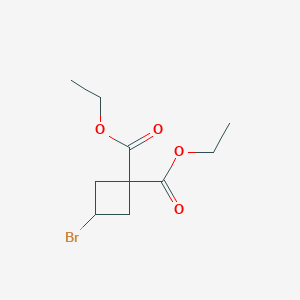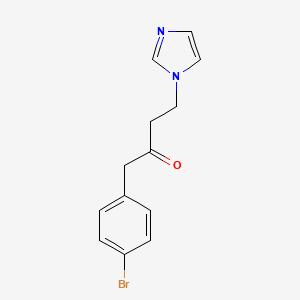![molecular formula C9H6N4 B14009986 Tetrazolo[1,5-a]quinoline CAS No. 235-25-6](/img/structure/B14009986.png)
Tetrazolo[1,5-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline can be synthesized through several methods:
Reaction of 2-chloroquinoline with sodium azide: This method involves the nucleophilic substitution of the chlorine atom by the azide group, followed by cyclization to form the tetrazole ring.
Diazotization of 2-hydrazinylquinoline derivatives: This method involves the formation of a diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Intramolecular cyclocondensation of 2-azidoarylidenes: This method involves the formation of an azide intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, the reaction of this compound-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid under microwave irradiation has been reported .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium azide and various alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: this compound derivatives with different substituents on the tetrazole ring.
Aplicaciones Científicas De Investigación
Tetrazolo[1,5-a]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities
Mecanismo De Acción
Tetrazolo[1,5-a]quinoline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar structure but have different biological activities and applications.
Tetrazolo[1,5-a]pyridines: These compounds also have a fused tetrazole ring but differ in their chemical reactivity and biological properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its fusion of the tetrazole and quinoline rings enhances its stability and reactivity, making it a versatile compound for various applications .
Comparación Con Compuestos Similares
- Tetrazolo[1,5-a]quinoxalines
- Tetrazolo[1,5-a]pyridines
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Propiedades
Número CAS |
235-25-6 |
|---|---|
Fórmula molecular |
C9H6N4 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-6-9-10-11-12-13(8)9/h1-6H |
Clave InChI |
HHFCAUSIBNOUOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NN=NN32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
